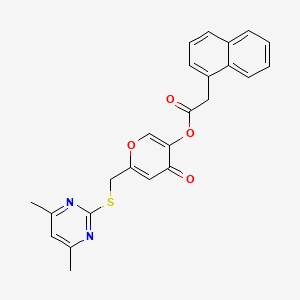

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(naphthalen-1-yl)acetate

Description

This compound is a structurally complex molecule featuring a pyrimidine-thioether core linked to a 4-oxo-4H-pyran ring and a naphthalene-derived ester moiety. The pyrimidine ring (4,6-dimethyl substitution) is connected via a thioether bridge to a methyl group, which is further esterified to a 4-oxo-pyran-3-yl group. The ester side chain comprises a 2-(naphthalen-1-yl)acetate, introducing significant aromatic bulk.

Properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-naphthalen-1-ylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c1-15-10-16(2)26-24(25-15)31-14-19-12-21(27)22(13-29-19)30-23(28)11-18-8-5-7-17-6-3-4-9-20(17)18/h3-10,12-13H,11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJABSLDKZXQGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(naphthalen-1-yl)acetate is a complex organic compound with promising biological activities. Its structural features, including a pyrimidine moiety linked to a pyranone and a naphthalene group, suggest potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 440.5 g/mol. The unique combination of functional groups within its structure allows for diverse chemical reactivity and biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Pyrimidine Ring | Substituted with a thioether linkage |

| Pyranone Core | Contributes to the compound's reactivity |

| Naphthalene Moiety | Enhances interaction with biological targets |

Biological Activities

Recent studies have indicated that compounds similar to 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(naphthalen-1-yl)acetate exhibit various biological activities:

- Anticancer Activity : Preliminary evaluations have shown that related compounds can inhibit cancer cell proliferation, suggesting potential use in oncology.

- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities, making them candidates for antibiotic development.

- Cardiovascular Effects : Similar pyrimidine-based compounds have been identified as functional antagonists of the apelin/APJ receptor, which plays a crucial role in cardiovascular homeostasis .

The biological effects of this compound are likely mediated through its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors involved in critical signaling pathways, modulating their activity and leading to therapeutic effects. Detailed mechanistic studies are required to elucidate these interactions fully.

Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives related to 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(naphthalen-1-yl)acetate. The results indicated that these compounds exhibited cytotoxic effects on various cancer cell lines, with IC50 values ranging from 10 to 50 µM. The most potent derivative was found to inhibit cell proliferation by inducing apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity of the compound against several bacterial strains. The results showed that it had significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) between 5 to 20 µg/mL. The mechanism was attributed to disruption of bacterial cell walls.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining pyrimidine, pyran, and naphthalene systems. Below is a comparison with structurally related analogs:

Table 1: Comparative Analysis of Structural Features

*Estimated via molecular formula (C₂₅H₂₄N₂O₄S).

†Range depends on aryl/heteroaryl substituents.

Key Differences:

Aromatic Bulk : The naphthyl group in the target compound enhances lipophilicity compared to smaller esters (e.g., ethyl in compound 1) or hydroxylated bipyrazoles (compound 6). This may influence membrane permeability or target binding.

Heteroatom Linkages : The thioether bridge in the target compound contrasts with the thietanyl-oxy group in compound 1 and hydrazine-derived bipyrazoles in compound 3. Thioethers often confer metabolic stability compared to ethers or amines.

Pharmacological and Physicochemical Properties

Physicochemical Data (Inferred):

- LogP : Estimated >3.5 (highly lipophilic due to naphthyl and pyrimidine groups).

- Solubility : Likely poor aqueous solubility, typical of aromatic esters.

- Stability : Ester hydrolysis under acidic/basic conditions may limit bioavailability.

Pharmacological Potential:

- Antimicrobial Activity: Pyrimidine-thioethers (e.g., sulfamethoxazole analogs) are known antimicrobial agents; the naphthyl group may enhance biofilm penetration .

- Kinase Inhibition : The planar naphthalene system could intercalate into ATP-binding pockets, a mechanism seen in kinase inhibitors like imatinib.

Q & A

Basic: What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, including nucleophilic substitution and esterification. For example:

- Thioether formation : Reacting 4,6-dimethylpyrimidin-2-thiol with a bromomethyl intermediate (e.g., bromomethylpyranone) in DMF at 0–90°C, as described for analogous thioether-linked pyrimidines .

- Esterification : Coupling the pyran-3-ol intermediate with 2-(naphthalen-1-yl)acetyl chloride using a base like triethylamine.

Optimization tips : - Use anhydrous DMF to minimize hydrolysis of reactive intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) and adjust reflux time (e.g., 6–12 hours) based on intermediate stability .

- Purify via gradient recrystallization (e.g., ethanol/water mixtures) to achieve >70% yield .

Advanced: How to address regioselectivity challenges in the thioether linkage formation?

Answer:

Regioselectivity in thioether formation can be influenced by steric and electronic factors:

- Steric control : The 4,6-dimethyl groups on the pyrimidine ring direct substitution to the less hindered C2 position .

- Electronic effects : Use phosphoryl chloride (POCl₃) to activate hydroxyl groups in intermediates, enhancing electrophilicity at the desired site .

- Validation : Confirm regiochemistry via ¹H-NMR (e.g., pyrimidine proton splitting patterns) and X-ray crystallography (if crystalline derivatives are obtained) .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

- ¹H-NMR : Identify aromatic protons from naphthalene (δ 7.2–8.5 ppm) and pyran/pyrimidine systems (δ 6.0–8.0 ppm). Methyl groups on pyrimidine appear as singlets (δ 2.4–2.6 ppm) .

- IR spectroscopy : Confirm ester carbonyl (C=O) stretches at ~1730 cm⁻¹ and pyran-4-one carbonyl at ~1670 cm⁻¹ .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of naphthyl acetate moiety) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Answer:

Unexpected peaks may arise from:

- Tautomerism : The pyran-4-one system can exhibit keto-enol tautomerism, leading to split signals. Use DMSO-d₆ to stabilize tautomers and simplify spectra .

- Byproducts : Trace impurities from incomplete esterification (e.g., free naphthylacetic acid) can appear at δ 12–13 ppm (COOH). Reflux with excess acyl chloride to suppress this .

- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) can coalesce split signals caused by rotational barriers in the thioether linkage .

Basic: What in vitro assays are suitable for initial biological evaluation?

Answer:

- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microdilution assays (MIC values). The thioether and naphthyl groups may enhance membrane disruption .

- Antioxidant potential : Use DPPH radical scavenging assays ; the pyranone core may donate electrons to stabilize radicals .

- Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

- Pyrimidine modifications : Replace 4,6-dimethyl groups with bulkier substituents (e.g., isopropyl) to study steric effects on target binding .

- Linker variation : Substitute the thioether with sulfoxide/sulfone groups to evaluate oxidation-state impacts on potency .

- Naphthyl substitution : Introduce electron-withdrawing groups (e.g., nitro) at the naphthalene C3 position to modulate π-π stacking interactions .

- Computational guidance : Use DFT calculations (e.g., Gaussian) to predict electronic properties and docking studies (AutoDock Vina) to prioritize synthetic targets .

Basic: How to troubleshoot low yields in the final esterification step?

Answer:

- Activation issues : Ensure the acyl chloride is freshly prepared. Use SOCl₂ or oxalyl chloride for efficient carboxylate activation .

- Solvent choice : Switch to dichloromethane (DCM) to reduce side reactions compared to polar aprotic solvents .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate ester formation via nucleophilic catalysis .

Advanced: What mechanistic insights explain the reactivity of the pyran-4-one core?

Answer:

- Electrophilicity : The α,β-unsaturated ketone in pyran-4-one undergoes Michael addition with nucleophiles (e.g., thiols), facilitated by conjugation with the ester group .

- Tautomeric equilibrium : The enol form can participate in hydrogen bonding with biological targets, as shown in crystallographic studies of analogous compounds .

- Steric effects : Substituents at C3 (e.g., naphthyl acetate) hinder rotation, stabilizing specific conformations for target engagement .

Basic: What are the stability considerations for long-term storage?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioether and naphthyl groups .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester moiety .

- Purity checks : Reanalyze via HPLC every 6 months; degradation products often elute earlier due to increased polarity .

Advanced: How to validate target engagement in enzyme inhibition assays?

Answer:

- Kinetic assays : Perform Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive). The pyrimidine-thioether moiety may compete with ATP in kinase binding .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics; ΔH values <0 suggest favorable hydrophobic interactions with the naphthyl group .

- Mutagenesis studies : Engineer enzyme active sites (e.g., cysteine-to-serine mutations) to confirm covalent binding via the thioether sulfur .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.